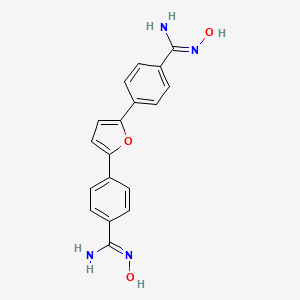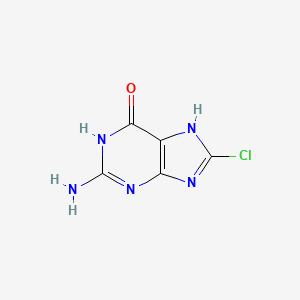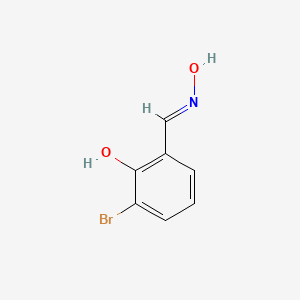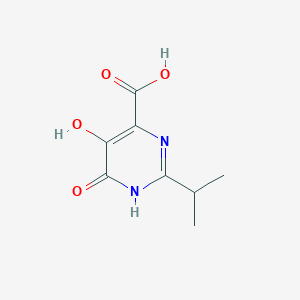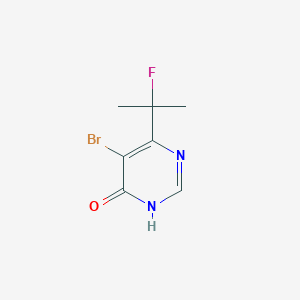
5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one
Übersicht
Beschreibung
5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one, also known as 5-Bromo-6-fluoro-2-propylpyrimidine or 5-Bromo-6-Fluoro-2-propylpyrimidin-4-one, is a small organic molecule that has been studied extensively for its potential applications in scientific research. This molecule has been found to possess a wide range of properties, including antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in drug delivery and gene therapy.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. This molecule has been found to possess a wide range of properties, including antiviral, antifungal, and anti-inflammatory effects. In addition, this molecule has been studied for its potential applications in drug delivery and gene therapy. For example, 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been found to be an effective inhibitor of the replication of the HIV-1 virus. In addition, this molecule has been found to be an effective inhibitor of the growth of various fungi, including Candida albicans and Aspergillus niger.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one is not yet fully understood. However, it is believed that this molecule binds to the active site of various enzymes, including those involved in the replication of the HIV-1 virus and in the growth of various fungi. In addition, this molecule may also interact with other cellular components, such as DNA and RNA, to inhibit the replication of viruses and the growth of fungi.
Biochemical and Physiological Effects
5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one has been found to possess a wide range of biochemical and physiological effects, including antiviral, antifungal, and anti-inflammatory effects. In addition, this molecule has been found to possess anti-cancer properties, as well as potential applications in drug delivery and gene therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one in laboratory experiments has a number of advantages and limitations. One of the main advantages of this molecule is its relatively low cost and easy availability. In addition, this molecule is relatively non-toxic and does not pose a significant risk to human health. However, one of the main limitations of this molecule is its relatively short shelf life, as it is prone to degradation over time.
Zukünftige Richtungen
The potential applications of 5-Bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one are still being explored. Some of the potential future directions for this molecule include further research into its antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in drug delivery and gene therapy. In addition, this molecule could be studied for its potential applications in cancer therapy, as well as its potential to be used as a diagnostic tool. Finally, further
Eigenschaften
IUPAC Name |
5-bromo-4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2O/c1-7(2,9)5-4(8)6(12)11-3-10-5/h3H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCCJNFMHKGTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=O)NC=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-(2-fluoropropan-2-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



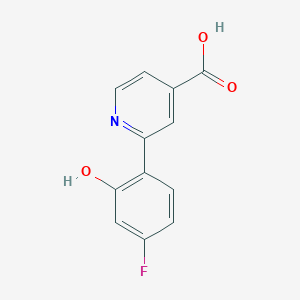
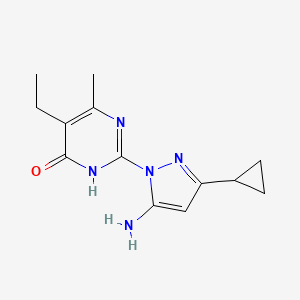
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B1450824.png)
![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)
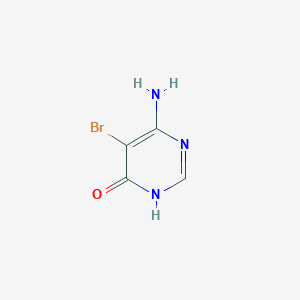
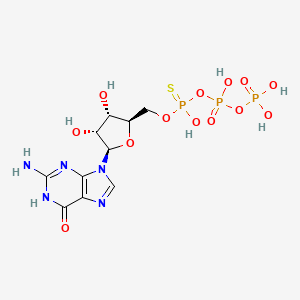
![2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One](/img/structure/B1450830.png)
